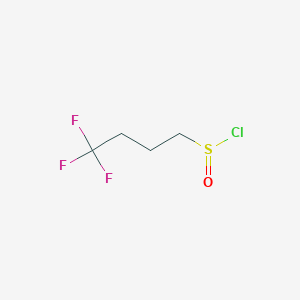
4,4,4-Trifluorobutane-1-sulfinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluorobutane-1-sulfinyl chloride is a chemical compound with the molecular formula C4H6ClF3O2S. It is known for its unique properties and applications in various fields of scientific research and industry. This compound is characterized by the presence of trifluoromethyl and sulfinyl chloride functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutane-1-sulfinyl chloride typically involves the reaction of 4,4,4-trifluorobutanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfinyl chloride group. The general reaction scheme is as follows:
C4H7F3O+SOCl2→C4H6ClF3O2S+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluorobutane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfinamides, sulfinates, and sulfinyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the sulfinyl chloride group can yield sulfides or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Sulfinamides: Formed by the reaction with amines
Sulfinates: Formed by the reaction with alcohols
Sulfonyl Chlorides: Formed by oxidation
Sulfides/Thiols: Formed by reduction
Applications De Recherche Scientifique
4,4,4-Trifluorobutane-1-sulfinyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluorobutane-1-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,4-Trifluorobutane-1-sulfonyl chloride
- Trifluoromethanesulfonyl chloride
- 2,2,2-Trifluoroethanesulfonyl chloride
Uniqueness
4,4,4-Trifluorobutane-1-sulfinyl chloride is unique due to the presence of both trifluoromethyl and sulfinyl chloride functional groups. This combination imparts distinct reactivity and versatility, making it a valuable reagent in various chemical transformations. Compared to similar compounds, it offers a unique balance of stability and reactivity, which can be advantageous in specific synthetic applications.
Propriétés
Formule moléculaire |
C4H6ClF3OS |
|---|---|
Poids moléculaire |
194.60 g/mol |
Nom IUPAC |
4,4,4-trifluorobutane-1-sulfinyl chloride |
InChI |
InChI=1S/C4H6ClF3OS/c5-10(9)3-1-2-4(6,7)8/h1-3H2 |
Clé InChI |
AQIDWBISUYNRRT-UHFFFAOYSA-N |
SMILES canonique |
C(CC(F)(F)F)CS(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)
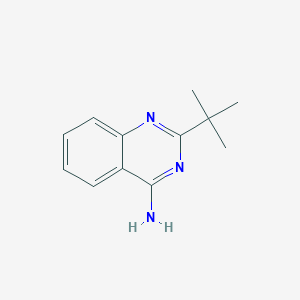
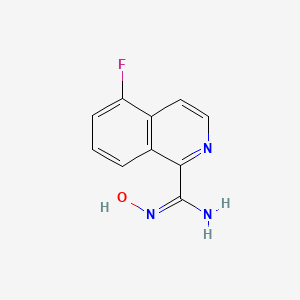
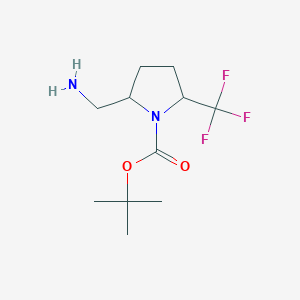
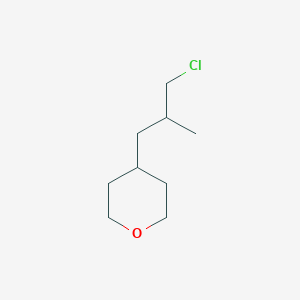
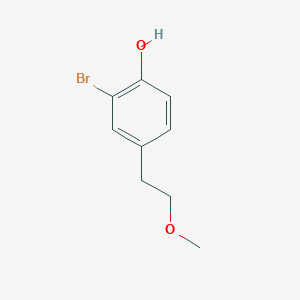
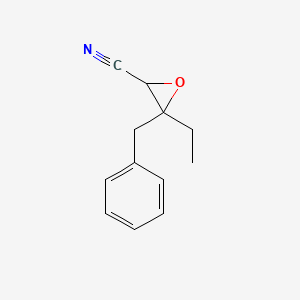
![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
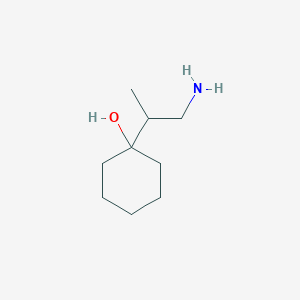
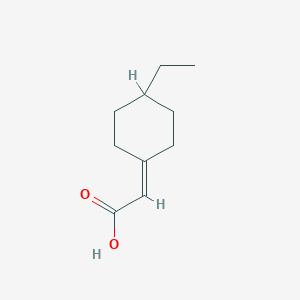
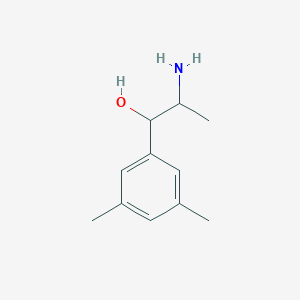
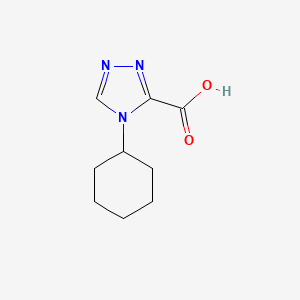
![1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one](/img/structure/B13174415.png)
